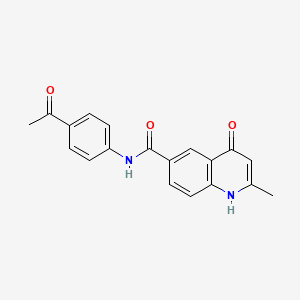
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. AQ-13 belongs to the class of quinoline derivatives and has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The purpose of
作用机制
The mechanism of action of AQ-13 is not fully understood. However, it has been suggested that AQ-13 may exert its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication. AQ-13 may also disrupt the bacterial cell membrane by binding to lipopolysaccharides and causing membrane destabilization. In addition, AQ-13 may inhibit fungal cell wall synthesis by inhibiting β(1,3)-glucan synthase. The exact mechanism of action of AQ-13 against malaria and cancer cells is still under investigation.
Biochemical and Physiological Effects:
AQ-13 has been found to have minimal toxicity to mammalian cells and has been shown to be well-tolerated in animal studies. AQ-13 has been found to inhibit bacterial growth at low concentrations, with MIC values ranging from 0.25 to 4 μg/mL. AQ-13 has also been found to inhibit fungal growth at low concentrations, with MIC values ranging from 0.5 to 8 μg/mL. In addition, AQ-13 has been found to exhibit antimalarial activity with IC50 values ranging from 0.6 to 1.2 μM. AQ-13 has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
实验室实验的优点和局限性
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. AQ-13 has been found to exhibit a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. AQ-13 has also been found to have minimal toxicity to mammalian cells, making it a safe compound for in vitro and in vivo studies.
However, AQ-13 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its mode of action. AQ-13 has also been found to be unstable in solution, which may affect its biological activity. In addition, AQ-13 has poor solubility in water, which may limit its use in certain experiments.
未来方向
For AQ-13 research include investigating its mechanism of action, optimizing its synthesis method, developing AQ-13 analogs, and determining its in vivo efficacy.
合成方法
AQ-13 can be synthesized by reacting 4-acetylphenylhydrazine with 2-methyl-6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain AQ-13 in its pure form. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
科学研究应用
AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. AQ-13 has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, AQ-13 has been found to exhibit antimalarial activity against Plasmodium falciparum and anticancer activity against various cancer cell lines.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-9-18(23)16-10-14(5-8-17(16)20-11)19(24)21-15-6-3-13(4-7-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWAYRXJSZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (4-acetyl-phenyl)-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)
![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)


![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)
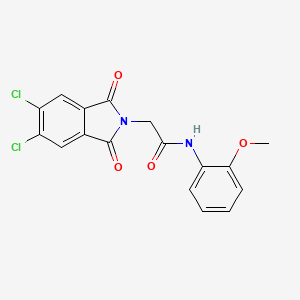
![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)
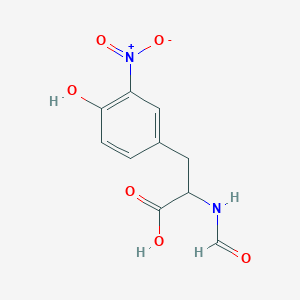
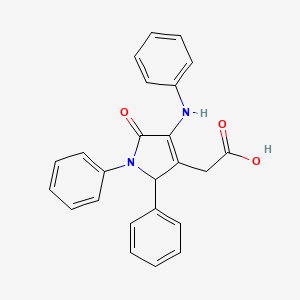
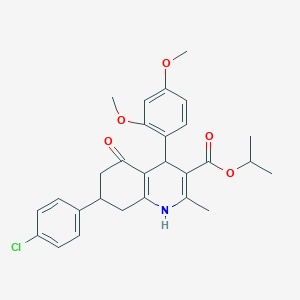
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
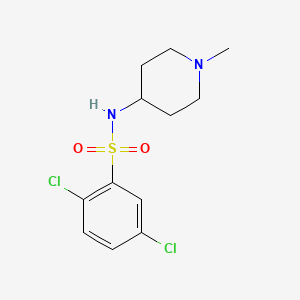
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)